1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole
CAS No.: 1020058-01-8
Cat. No.: VC8193477
Molecular Formula: C10H7F3N2O
Molecular Weight: 228.17 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole - 1020058-01-8](/images/structure/VC8193477.png)
Specification
CAS No. | 1020058-01-8 |
---|---|
Molecular Formula | C10H7F3N2O |
Molecular Weight | 228.17 g/mol |
IUPAC Name | 2-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-one |
Standard InChI | InChI=1S/C10H7F3N2O/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-9(16)14-15/h1-6H,(H,14,16) |
Standard InChI Key | NRKCJNRUFCJXNE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(F)(F)F)N2C=CC(=O)N2 |
Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)N2C=CC(=O)N2 |
Introduction
Chemical Identity and Structural Characteristics
1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole (CAS: 100937-11-9) belongs to the pyrazole class of heterocyclic compounds. Its molecular formula, C₁₀H₉F₃N₂O, corresponds to a molar mass of 230.19 g/mol . The compound’s density is predicted to be 1.354±0.06 g/cm³, while its pKa of 9.24±0.50 suggests moderate acidity, likely attributable to the hydroxyl group at C3 .
Synonyms and Registry Information
This compound is interchangeably referred to as:
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3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]-
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1-(4-(TrifluoroMethyl)phenyl)-4,5-dihydro-1H-pyrazol-3-ol
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3-HYDROXY-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOLE .
The presence of the trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a common pharmacophore in drug design.
Synthetic Methodologies
Two-Step Synthesis via Acylation and Cyclization
A novel two-step synthesis route for 3-hydroxy-1H-pyrazole derivatives was reported by researchers investigating antimalarial agents . The protocol involves:
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Acylation: Reaction of hydrazines with methyl malonyl chloride to form hydrazide intermediates.
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Cyclization: Treatment with tert-butoxy-bis(dimethylamino)methane (Bredereck’s reagent) to induce ring closure, yielding the pyrazole core .
This method achieved a ~60% yield for 1-[4-(trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole-4-carboxylate, highlighting its efficiency compared to traditional acid- or base-catalyzed cyclizations .
Pharmacological Applications
Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)
Compound | % Inhibition (10 µM) |
---|---|
1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole-4-carboxylate | 30% |
Diethyl α-{[(1H-indazol-5-yl)amino]methylidene}malonate | 19% |
Physicochemical Optimization for Drug Likeness
The trifluoromethyl group confers favorable lipophilic efficiency (LipE), balancing solubility and membrane permeability. Computational models predict a logP of 2.1 and polar surface area (PSA) of 58 Ų, aligning with Lipinski’s rule of five for oral bioavailability .
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